molecular formula C17H16 B14720860 2,2'-Spirobiindan CAS No. 7156-46-9

2,2'-Spirobiindan

Cat. No.: B14720860
CAS No.: 7156-46-9
M. Wt: 220.31 g/mol
InChI Key: OWTYKPVEMNTKGY-UHFFFAOYSA-N
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Description

2,2’-Spirobiindan is a unique organic compound characterized by its spiro-connected indane units. This compound is known for its distinctive structural features, which include two indane rings connected through a single spiro carbon atom. The molecular formula of 2,2’-Spirobiindan is C17H16, and it has a molecular weight of 220.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Spirobiindan typically involves the cyclization of appropriate precursors. One common method is the Lewis acid-catalyzed rearrangement of 1,1’-diphenyl-2,2’-spirobiindane-1,1’-diol. This reaction involves the use of a Lewis acid, such as aluminum chloride, to facilitate the cyclization process . Another method involves the alkylation of β-ketoesters followed by cyclization with polyphosphoric acid or tin(IV) chloride .

Industrial Production Methods

Industrial production of 2,2’-Spirobiindan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobiindan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirobiindan-1,1’-dione derivatives.

    Reduction: Reduction reactions can convert spirobiindan-1,1’-dione back to 2,2’-Spirobiindan.

    Substitution: Substitution reactions can introduce various functional groups onto the indane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include spirobiindan-1,1’-dione derivatives, substituted spirobiindans, and various functionalized indane compounds .

Scientific Research Applications

2,2’-Spirobiindan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Spirobiindan and its derivatives involves interactions with various molecular targets. For example, in ferroelectric liquid crystals, the compound induces spontaneous polarization by interacting with the liquid crystal host structure. This interaction is influenced by the substituents on the spirobiindan core and the conformational distribution of the molecule . In biological systems, spirobiindan derivatives may act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific functional groups and molecular structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Spirobiindan is unique due to its spiro-connected indane units, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications. The presence of chiral centers in some derivatives further enhances its utility in asymmetric synthesis and chiral recognition studies .

Properties

CAS No.

7156-46-9

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2,2'-spirobi[1,3-dihydroindene]

InChI

InChI=1S/C17H16/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17/h1-8H,9-12H2

InChI Key

OWTYKPVEMNTKGY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3

Origin of Product

United States

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